4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-methoxyphenyl)butanamide
Description
The compound 4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-methoxyphenyl)butanamide is a thiazolidinone derivative characterized by a 4-ethylbenzylidene substituent at the C5 position and a butanamide group linked to a 4-methoxyphenyl ring. This compound’s structure combines a rigid aromatic system (benzylidene) with a flexible amide chain, influencing its physicochemical and biological properties.
Properties
Molecular Formula |
C23H24N2O3S2 |
|---|---|
Molecular Weight |
440.6 g/mol |
IUPAC Name |
4-[(5Z)-5-[(4-ethylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-methoxyphenyl)butanamide |
InChI |
InChI=1S/C23H24N2O3S2/c1-3-16-6-8-17(9-7-16)15-20-22(27)25(23(29)30-20)14-4-5-21(26)24-18-10-12-19(28-2)13-11-18/h6-13,15H,3-5,14H2,1-2H3,(H,24,26)/b20-15- |
InChI Key |
SMZJJUICGYCHBL-HKWRFOASSA-N |
Isomeric SMILES |
CCC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)NC3=CC=C(C=C3)OC |
Canonical SMILES |
CCC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)NC3=CC=C(C=C3)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-methoxyphenyl)butanamide typically involves the condensation of 4-ethylbenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization with α-haloketones to form the thiazolidinone ring. The final step involves the coupling of the thiazolidinone derivative with 4-methoxyphenylbutanamide under appropriate conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-methoxyphenyl)butanamide can undergo several types of chemical reactions, including:
Oxidation: The thiazolidinone ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The benzylidene group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-methoxyphenyl)butanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has potential as a bioactive agent, with studies exploring its antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-methoxyphenyl)butanamide involves its interaction with specific molecular targets. The thiazolidinone ring can interact with enzymes or receptors, modulating their activity. The benzylidene group may also play a role in binding to target molecules, enhancing the compound’s overall efficacy. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may inhibit certain enzymes involved in disease progression .
Comparison with Similar Compounds
Structural Features of the Target Compound
The target compound (C₂₃H₂₄N₂O₃S₂, MW 440.57) features:
- Thiazolidinone core: A five-membered ring with a sulfur atom at position 1, a thioxo group at position 2, and a ketone at position 4.
- Z-configuration : The 4-ethylbenzylidene group adopts a Z-geometry at the C5 double bond, confirmed by spectroscopic methods .
- Substituents: 4-Ethylbenzylidene: Enhances lipophilicity compared to smaller alkyl or methoxy substituents.
Comparison with Structural Analogues
Substituent Variations and Molecular Properties
Impact of Substituents
- Electronic Effects : Methoxy groups (e.g., in ) enhance electron-donating capacity, altering reactivity in hydrogen bonding .
- Biological Relevance : Bulkier substituents (e.g., 2-methyl-3-phenylpropenyl in ) may enhance binding to hydrophobic enzyme pockets .
Spectral and Physicochemical Properties
- IR Spectroscopy :
- ¹H-NMR :
- Solubility : Lower aqueous solubility compared to hydroxyl-containing analogues (e.g., ) due to the ethyl and methoxy groups .
Biological Activity
The compound 4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-methoxyphenyl)butanamide is a member of the thiazolidinone family, which has garnered attention for its diverse biological activities. This article reviews the synthesis, structure, and biological activities of this compound, focusing on its potential therapeutic applications.
Synthesis and Structural Characteristics
The compound can be synthesized through a multi-step process involving the condensation of appropriate precursors. The thiazolidinone core is crucial for its biological activity, with modifications at various positions influencing its pharmacological properties. The molecular formula is , and it has a molecular weight of 440.54 g/mol .
Biological Activity Overview
The biological activities of thiazolidinone derivatives, including the compound , have been extensively studied. Key activities include:
- Anticancer Activity : Thiazolidinones have shown significant anticancer properties against various cancer cell lines. For instance, derivatives have been tested against leukemia (MOLT-4) and CNS cancer (SF-295), exhibiting inhibition percentages as high as 84.19% and 72.11%, respectively .
- Antimicrobial Properties : Several studies indicate that thiazolidinone derivatives possess antimicrobial and antifungal activities. The mechanisms often involve disrupting microbial cell walls or inhibiting essential enzymes .
- Antioxidant Activity : The compound has demonstrated antioxidant potential through various assays such as DPPH and ABTS radical scavenging tests. These properties suggest a role in mitigating oxidative stress-related diseases .
Detailed Case Studies
- Anticancer Efficacy : In a study conducted by the National Cancer Institute (NCI), several thiazolidinone derivatives were evaluated for their anticancer activity. The compound exhibited an inhibition rate of 84.19% against leukemia cells, indicating strong potential as an anticancer agent .
- Antioxidant Potential : Research highlighted that derivatives with a thiazolidinone scaffold showed enhanced antioxidant activity compared to their parent compounds. The most active compounds demonstrated EC50 values significantly lower than ibuprofen, establishing their efficacy in scavenging free radicals .
Data Table: Biological Activities of Thiazolidinone Derivatives
| Activity Type | Compound Name | Cell Line Tested | Inhibition (%) |
|---|---|---|---|
| Anticancer | 4g | MOLT-4 | 84.19 |
| Anticancer | 4p | SF-295 | 72.11 |
| Antioxidant | Various Thiazolidinones | DPPH Assay | EC50 < 100 µM |
| Antimicrobial | General Thiazolidinones | Various Microbial Strains | Variable |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
